![molecular formula C22H34N6O9S3 B562061 [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) CAS No. 1217718-11-0](/img/structure/B562061.png)
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) is a complex organic compound that combines biotin, a sulfur-containing dithiomethylenemalonic acid, and bis(2-aminoethanoic acid)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) typically involves multiple steps:
Biotinylation: The process begins with the biotinylation of an amidoethyl group. This involves the reaction of biotin with an amidoethyl precursor under conditions that facilitate the formation of a stable amide bond.
Dithiomethylenemalonic Acid Formation: The next step involves the synthesis of dithiomethylenemalonic acid. This can be achieved through the reaction of malonic acid derivatives with sulfur-containing reagents under controlled conditions to introduce the dithio functionality.
Coupling Reaction: The final step is the coupling of the biotinylamidoethyl group with dithiomethylenemalonic acid and bis(2-aminoethanoic acid). This step typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions, and purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid moiety can undergo oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is valuable for labeling and tracking biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various assays and imaging techniques.
Medicine
In medicine, the compound’s ability to bind to specific proteins can be exploited for targeted drug delivery or diagnostic purposes. Its biotinylated structure allows for the attachment of therapeutic agents or imaging probes.
Industry
In industrial applications, [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) can be used in the development of biosensors and other analytical devices. Its ability to form stable complexes with proteins makes it ideal for use in diagnostic kits and other biotechnology products.
Wirkmechanismus
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) primarily involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the localization and tracking of the compound within biological systems. The dithiomethylenemalonic acid and bis(2-aminoethanoic acid) components may also interact with various molecular targets, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotinylated Compounds: Other biotinylated compounds, such as biotinylated peptides and proteins, share the ability to bind to avidin and streptavidin but may differ in their specific applications and binding affinities.
Dithiomethylenemalonic Acid Derivatives: Compounds containing dithiomethylenemalonic acid moieties are similar in their sulfur chemistry but may lack the biotinylation feature.
Bis(2-aminoethanoic Acid) Derivatives: These compounds share the amino acid component but may not have the same biotinylation and dithio functionalities.
Uniqueness
The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) lies in its combination of biotinylation, dithiomethylenemalonic acid, and bis(2-aminoethanoic acid) functionalities. This unique structure allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O9S3/c29-14(4-2-1-3-13-18-12(11-38-13)26-22(37)28-18)23-6-8-40-39-7-5-15(30)27-19(20(35)24-9-16(31)32)21(36)25-10-17(33)34/h12-13,18-19H,1-11H2,(H,23,29)(H,24,35)(H,25,36)(H,27,30)(H,31,32)(H,33,34)(H2,26,28,37)/t12-,13-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCNVNMNEYRYNE-LXIYXOSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
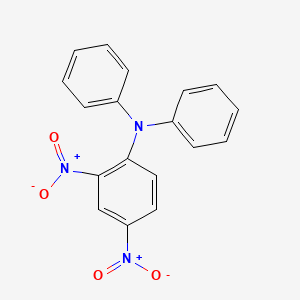
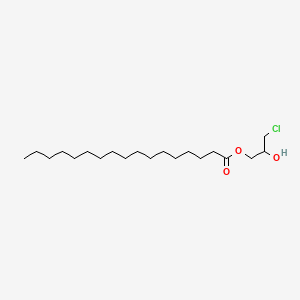

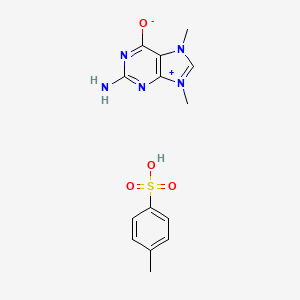

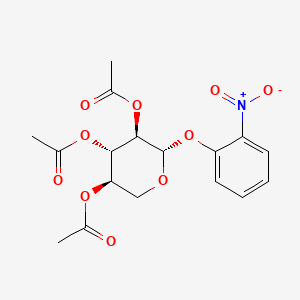
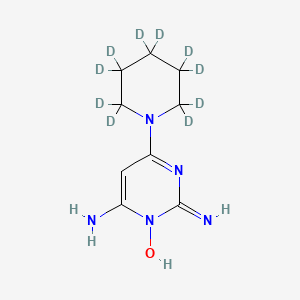
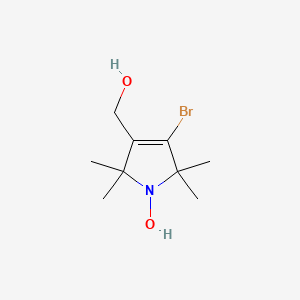
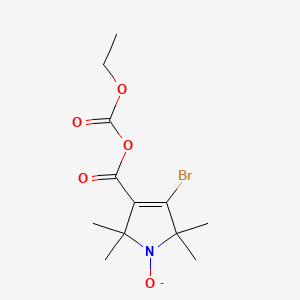


![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
